molecular formula C12H9FO B056315 1-(Fluoroacetyl)naphthalene CAS No. 112260-69-2

1-(Fluoroacetyl)naphthalene

Cat. No. B056315
CAS RN: 112260-69-2
M. Wt: 188.2 g/mol
InChI Key: SRGVGTTXAMUJMZ-UHFFFAOYSA-N
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Description

1-(Fluoroacetyl)naphthalene, also known as FAN, is a fluorescent compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The addition of a fluoroacetyl group to naphthalene enhances its fluorescence, making it an ideal probe for studying various biological processes.

Scientific Research Applications

Enhanced Performance in Solar Cells

Naphthalene derivatives, such as 1-fluoronaphthalene, have been introduced as processing additives in bulk heterojunction polymer solar cells to improve efficiency. Studies have shown that these additives can influence the crystallinity of the active polymer and the nanostructure of the blend film, leading to improved solar cell performance (Heo et al., 2013).

Molecular Switching Devices

Naphthalene derivatives are explored for their potential in supramolecular chemistry, particularly in the construction of molecular switching devices. The development of naphthalene diimides (NDIs) has been significant in this area, offering applications in sensors, host-guest complexes, and ion channels, among others. These compounds are celebrated for their ability to facilitate anion-π interactions and gelators for sensing aromatic systems (Kobaisi et al., 2016).

Fluorescent Probes and Cellular Imaging

Certain naphthalene-based compounds have been engineered to function as fluorescent amino acids, allowing for the selective and efficient biosynthetic incorporation into proteins. This advancement provides a powerful tool for studying protein dynamics, interactions, and localization in vitro and in vivo, demonstrating potential in biochemical and cellular studies (Summerer et al., 2006).

Advanced Material Synthesis

Research into naphthalene derivatives has also facilitated the synthesis of new materials with unique properties. For instance, the study of naphthalene diimides has led to the development of materials useful in organic field-effect transistors and organic photovoltaics, showcasing their importance in the creation of organic semiconductors and their role in advancing electronic device technologies (Frederickson et al., 2017).

Chemical Sensing and Molecular Recognition

Naphthalene-based chemosensors have emerged as potent tools for the detection of ions and molecules, exhibiting high selectivity and sensitivity. These chemosensors are utilized in environmental monitoring, clinical diagnostics, and the study of cellular processes, providing valuable insights into chemical and biological systems (Dong et al., 2020).

properties

IUPAC Name

2-fluoro-1-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGVGTTXAMUJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550863
Record name 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112260-69-2
Record name 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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